2-Propenylcarbamimidothioic acid ethyl ester monohydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenylcarbamimidothioic acid ethyl ester monohydriodide typically involves the reaction of carbamimidothioic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where carbamimidothioic acid is reacted with ethyl alcohol in the presence of an acid catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenylcarbamimidothioic acid ethyl ester monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Propenylcarbamimidothioic acid ethyl ester monohydriodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Propenylcarbamimidothioic acid ethyl ester monohydriodide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as protein synthesis and cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamimidothioic acid, 2-propenyl-, ethyl ester: Similar structure but lacks the monohydriodide group.
Propanoic acid, 2-methyl-, ethyl ester: Different functional groups but similar ester linkage
Uniqueness
2-Propenylcarbamimidothioic acid ethyl ester monohydriodide is unique due to the presence of the monohydriodide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
111915-74-3 |
---|---|
Molekularformel |
C6H13IN2S |
Molekulargewicht |
272.15 g/mol |
IUPAC-Name |
ethyl N'-prop-2-enylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C6H12N2S.HI/c1-3-5-8-6(7)9-4-2;/h3H,1,4-5H2,2H3,(H2,7,8);1H |
InChI-Schlüssel |
PGEQGGNCZZIUQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=NCC=C)N.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.